molecular formula C8H8BrClO3S B1522487 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride CAS No. 808134-00-1

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B1522487
CAS No.: 808134-00-1
M. Wt: 299.57 g/mol
InChI Key: PMIXVEUYCURXMB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative with a bromo, methoxy, and methyl group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its reactive sulfonyl chloride group.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with bromine, methoxy, and methyl groups.

  • Sulfonylation: The sulfonyl chloride group can be introduced by reacting the corresponding benzene derivative with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid.

  • Substitution: Substitution reactions can replace the bromo, methoxy, or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Bromo-2-methoxy-4-methylbenzoic acid.

  • Reduction: 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various benzene derivatives, including heteroarylbenzene derivatives. Biology: It can be used as a reagent in biochemical assays and studies involving protein labeling. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-Methylbenzenesulfonyl chloride: Similar structure but lacks the bromo and methoxy groups.

  • 2-Methoxybenzenesulfonyl chloride: Similar structure but lacks the bromo and methyl groups.

  • 5-Bromobenzenesulfonyl chloride: Similar structure but lacks the methoxy and methyl groups.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXVEUYCURXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808134-00-1
Record name 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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